
2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester is an organic compound that belongs to the class of naphthalene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester typically involves multiple steps, starting from commercially available naphthalene derivatives. Common synthetic routes may include:
Esterification: The carboxylic acid group of the naphthalene derivative is esterified using methanol in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups at the 5 and 7 positions can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Alkylation: The propenyloxy group can be introduced via an alkylation reaction using allyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted naphthalenes.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar structures but different substituents.
Methoxy-naphthalene derivatives: Compounds with methoxy groups at various positions on the naphthalene ring.
Propenyloxy-naphthalene derivatives: Compounds with propenyloxy groups attached to the naphthalene ring.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(2-propen-1-yloxy)-, methyl ester lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other naphthalene derivatives.
属性
分子式 |
C17H18O5 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC 名称 |
methyl 5,7-dimethoxy-4-prop-2-enoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O5/c1-5-6-22-15-9-12(17(18)21-4)7-11-8-13(19-2)10-14(20-3)16(11)15/h5,7-10H,1,6H2,2-4H3 |
InChI 键 |
RFYLMFYYVITYKE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)OCC=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


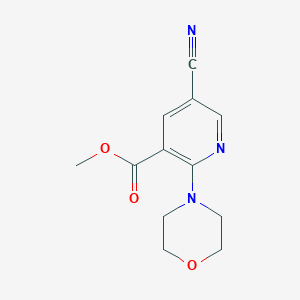


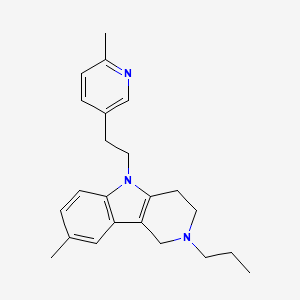
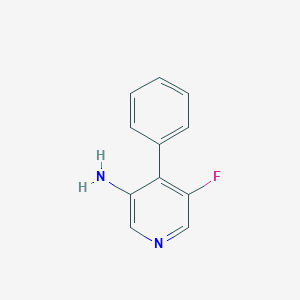
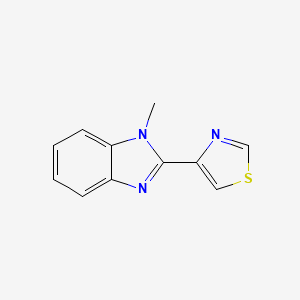
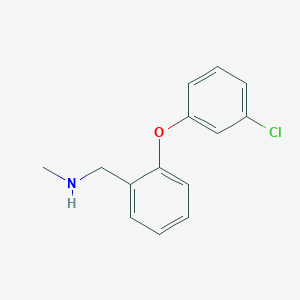
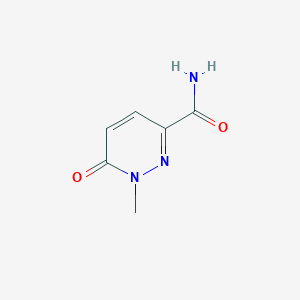

![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)



